1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)-
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Overview
Description
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of ketones. It features a naphthalene ring, a piperidine ring, and a propanone group, making it a molecule of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: Introduction of the propanone group to the naphthalene ring.
Reductive Amination: Formation of the piperidine ring through the reduction of an imine intermediate.
Industrial Production Methods
Industrial production methods would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be optimized for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The aromatic naphthalene ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may have applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. The naphthalene and piperidine rings may interact with enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-pyrrolidinyl)-: Similar structure with a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-morpholinyl)-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may confer unique chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of reactivity, stability, and pharmacological effects.
Properties
CAS No. |
72637-30-0 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H23NO/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3 |
InChI Key |
LXVDVJZMLNKYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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